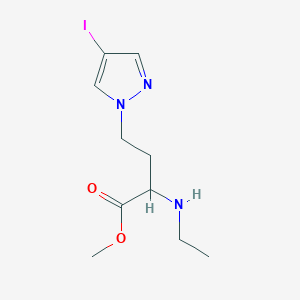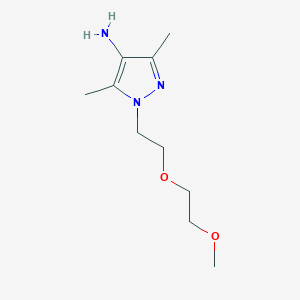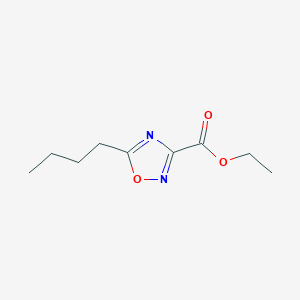
n-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine is a compound that features a pyrrolidine ring, a thiazole ring, and a propan-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a thiazole precursor with a pyrrolidine derivative under controlled conditions. For example, a thiazole compound can be reacted with pyrrolidine in the presence of a suitable base and solvent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the final product.
化学反応の分析
Types of Reactions
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated as a potential drug candidate due to its unique structural features.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions
作用機序
The mechanism of action of N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The pyrrolidine and thiazole rings may interact with proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine and thiazole derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Thiazole-4-carboxylic acid
Uniqueness
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine is unique due to the specific combination of the pyrrolidine and thiazole rings, which may confer distinct biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development .
特性
分子式 |
C12H21N3S |
|---|---|
分子量 |
239.38 g/mol |
IUPAC名 |
N-[[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H21N3S/c1-2-5-13-8-12-14-11(10-16-12)9-15-6-3-4-7-15/h10,13H,2-9H2,1H3 |
InChIキー |
MPYBSCCTJOPODH-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=NC(=CS1)CN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)


